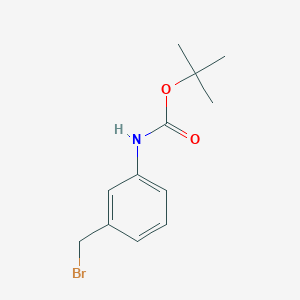

tert-Butyl 3-(bromomethyl)phenylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(bromomethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPYEVSQMSDBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219334 | |

| Record name | 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118684-32-5 | |

| Record name | 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118684-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)phenylcarbamate

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 3-(bromomethyl)phenylcarbamate, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a carbamate ester that serves as a useful intermediate in organic synthesis. Its structure features a Boc-protected aminophenyl group with a reactive bromomethyl substituent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 286.16 g/mol | [1][2] |

| CAS Number | 118684-32-5 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 105 - 109 °C | [4] |

| Boiling Point | Not available (Predicted: 309.0±25.0 °C) | N/A |

| Density | Not available | N/A |

| Solubility | Insoluble in water | [4] |

| XLogP3 | 3.4 | [2] |

| Monoisotopic Mass | 285.03644 Da | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate (Hypothetical)

-

Reaction Setup: To a solution of 3-(hydroxymethyl)aniline (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) in a round-bottom flask, add a suitable base, for example, triethylamine (1.1 eq).

-

Addition of Protecting Group: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Step 2 - Synthesis of this compound (Hypothetical)

-

Reaction Setup: Dissolve the purified tert-butyl (3-(hydroxymethyl)phenyl)carbamate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Bromination: Slowly add a brominating agent, for instance, phosphorus tribromide (PBr₃) (0.4 eq) or a combination of carbon tetrabromide (1.2 eq) and triphenylphosphine (1.2 eq), to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete conversion of the starting material.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The final product may be purified by recrystallization or flash column chromatography.

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. However, based on its chemical structure, the following can be inferred:

-

Reactivity: The benzylic bromide functionality makes the compound susceptible to nucleophilic substitution reactions. It is expected to react with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to displace the bromide ion. This reactivity is central to its utility as a synthetic intermediate for introducing the tert-butoxycarbonylamino-3-methylphenyl group into other molecules.

-

Stability: Safety data sheets indicate that the compound is stable under recommended storage conditions.[4] It is advisable to store it in a cool, dry, and well-ventilated place, away from incompatible materials.[4]

-

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

Safety and Handling

This compound is classified as acutely toxic if swallowed and may cause skin irritation.[1][2]

Table 2: GHS Hazard Information

| Hazard Class | Category | GHS Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Data compiled from multiple sources which may have slight variations.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[3]

Handling and Storage:

-

Avoid contact with skin and eyes.[4]

-

Avoid formation of dust and aerosols.[3]

-

Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Store in a refrigerator at 2-8°C for long-term stability.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]

-

If on Skin: Wash off with soap and plenty of water. Consult a physician.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the literature. Researchers should perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound.

Conclusion

This compound is a valuable synthetic intermediate. While comprehensive experimental data on its properties is not extensively published, this guide provides a summary of the available information and outlines a logical synthetic approach. As with any chemical reagent, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting. Researchers are encouraged to perform their own analyses to verify its properties for their specific applications.

References

In-Depth Technical Guide to tert-Butyl 3-(bromomethyl)phenylcarbamate

CAS Number: 118684-32-5

This technical guide provides a comprehensive overview of tert-Butyl 3-(bromomethyl)phenylcarbamate, a bifunctional organic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes relevant safety information.

Chemical and Physical Properties

This compound is a carbamate-protected aminobenzyl bromide. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, while the bromomethyl group serves as a reactive handle for further chemical modifications, making it a valuable building block in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118684-32-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 286.16 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Monoisotopic Mass | 285.03644 Da | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3-aminobenzyl alcohol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic hydroxyl group.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)phenylcarbamate

This procedure is adapted from a general method for the N-Boc protection of amines.

-

Materials:

-

3-Aminobenzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-aminobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-(hydroxymethyl)phenylcarbamate.

-

Step 2: Synthesis of this compound

This procedure is based on the Appel reaction for the conversion of alcohols to alkyl bromides.[4]

-

Materials:

-

tert-Butyl 3-(hydroxymethyl)phenylcarbamate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of tert-butyl 3-(hydroxymethyl)phenylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 eq).

-

Slowly add triphenylphosphine (1.5 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Safety and Handling

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Source:[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

Visualization of Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 3-aminobenzyl alcohol.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The Boc-protected amine allows for reactions at other positions of the molecule without affecting the amino group. The bromomethyl group is a key functional group for introducing the substituted benzyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This makes the compound a useful building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and other biologically active compounds. At present, there is limited publicly available information regarding the specific biological activities or signaling pathways directly associated with this compound itself. Its primary role is as a precursor in the synthesis of target molecules for drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(bromomethyl)phenylcarbamate, a valuable intermediate in organic synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 118684-32-5[1] |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.16 g/mol |

| Appearance | Solid |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr[2] |

| InChI | InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15)[2] |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with 3-aminobenzyl alcohol. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, yielding the intermediate tert-butyl (3-(hydroxymethyl)phenyl)carbamate. The subsequent step is the bromination of the benzylic alcohol to afford the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate

This procedure outlines the protection of the amino group of 3-aminobenzyl alcohol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Aminobenzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Suitable base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-aminobenzyl alcohol in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the bromination of the benzylic alcohol of tert-butyl (3-(hydroxymethyl)phenyl)carbamate.

Materials:

-

tert-Butyl (3-(hydroxymethyl)phenyl)carbamate

-

Brominating agent (e.g., phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃))

-

Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure using Phosphorus Tribromide (PBr₃):

-

Dissolve tert-butyl (3-(hydroxymethyl)phenyl)carbamate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization Data

While specific experimental spectra for this compound are not widely available in the cited literature, the expected data based on its structure and data from analogous compounds are presented below. Researchers should confirm the identity and purity of their synthesized compound using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~7.4-7.1 (m, 4H, Ar-H)

-

~6.5 (br s, 1H, NH)

-

~4.5 (s, 2H, CH₂Br)

-

1.52 (s, 9H, C(CH₃)₃)

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~152.7 (C=O)

-

~139.0 (Ar-C)

-

~138.5 (Ar-C)

-

~129.0 (Ar-CH)

-

~123.0 (Ar-CH)

-

~119.0 (Ar-CH)

-

~118.0 (Ar-CH)

-

~80.8 (C(CH₃)₃)

-

~33.5 (CH₂Br)

-

~28.3 (C(CH₃)₃)

Infrared (IR) Spectroscopy

Expected characteristic peaks (cm⁻¹):

-

N-H Stretch: A sharp to broad band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ are characteristic of the tert-butyl group.

-

C=O Stretch (carbamate): A strong, sharp absorption band typically found between 1680-1720 cm⁻¹. This is a key diagnostic peak for the carbamate functional group.

-

C-Br Stretch: Typically observed in the fingerprint region.

Mass Spectrometry (MS)

Predicted Mass Spectral Data:

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 286.04372 |

| [M+Na]⁺ | 308.02566 |

| [M-H]⁻ | 284.02916 |

| [M+NH₄]⁺ | 303.07026 |

| [M+K]⁺ | 323.99960 |

| [M+H-H₂O]⁺ | 268.03370 |

Data predicted by computational tools available on PubChem.[3]

Safety Information

-

Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[2]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 3-(bromomethyl)phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 3-(bromomethyl)phenylcarbamate. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data based on its chemical structure with established experimental protocols for spectroscopic analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-[3-(bromomethyl)phenyl]carbamate[1]

-

Molecular Formula: C₁₂H₁₆BrNO₂[1]

-

Molecular Weight: 286.16 g/mol [1]

-

CAS Number: 118684-32-5[1]

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 4H | Ar-H |

| ~6.8 | s | 1H | NH |

| 4.49 | s | 2H | CH₂ Br |

| 1.52 | s | 9H | -C(CH₃ )₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.8 | C =O (Carbamate) |

| ~139.0 | Ar-C -NH |

| ~138.5 | Ar-C -CH₂Br |

| ~129.0 | Ar-C H |

| ~122.5 | Ar-C H |

| ~121.0 | Ar-C H |

| ~118.0 | Ar-C H |

| ~80.5 | -C (CH₃)₃ |

| ~33.0 | C H₂Br |

| ~28.3 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3350 | N-H Stretch (Amide) |

| ~3050 | C-H Stretch (Aromatic) |

| ~2970 | C-H Stretch (Aliphatic, from tert-butyl and CH₂Br) |

| ~1710 | C=O Stretch (Carbamate) |

| ~1590, ~1480 | C=C Stretch (Aromatic Ring) |

| ~1520 | N-H Bend (Amide II) |

| ~1240 | C-N Stretch |

| ~1160 | C-O Stretch |

| ~690 | C-Br Stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

| m/z | Ion |

| 285.0364 / 287.0344 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 229.0969 / 231.0949 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 206.9475 | [M - Br]⁺ |

| 106.0657 | [C₇H₈N]⁺ (Fragment from cleavage of the carbamate group) |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solid sample of this compound

-

Spatula

-

Cleaning solvent (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or acetone. Perform a background scan to record the spectrum of the empty accessory.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

-

Sample vials

-

Micropipette

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10-100 µg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound. The process involves two main steps: the protection of the amine group of 3-(bromomethyl)aniline with a tert-butyloxycarbonyl (Boc) group, which is a common strategy in organic synthesis.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own analytical characterization to obtain experimental data for this compound.

References

The Strategic Role of tert-Butyl 3-(bromomethyl)phenylcarbamate as a Bifunctional Linker in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapeutics has revolutionized the landscape of drug discovery, with bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. The efficacy and safety of these modalities are critically dependent on the linker that connects the targeting moiety to the payload or the E3 ligase ligand. An ideal linker must exhibit sufficient stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage or functioning at the target site. tert-Butyl 3-(bromomethyl)phenylcarbamate has emerged as a valuable bifunctional linker precursor, offering a versatile scaffold for the construction of these complex therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and application, complete with detailed experimental protocols and data presentation strategies.

Core Properties of this compound

This compound is a key building block in organic synthesis, particularly for the construction of bifunctional molecules. Its utility stems from the presence of two key functional groups: a bromomethyl group and a Boc-protected aniline. The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for its conjugation to a variety of substrates. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen provides stability during initial synthetic steps and can be readily removed under acidic conditions to reveal a primary amine for subsequent functionalization.

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrNO₂[1] |

| Molecular Weight | 286.16 g/mol [1] |

| Appearance | Solid |

| IUPAC Name | tert-butyl N-[3-(bromomethyl)phenyl]carbamate[1] |

| Synonyms | N-Boc-3-(bromomethyl)aniline[2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc-protection of 3-(bromomethyl)aniline. The following protocol is based on established methods for the N-Boc protection of anilines.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(bromomethyl)aniline hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-(bromomethyl)aniline hydrochloride (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v).

-

To the stirred solution, add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride salt and create basic conditions.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Expected Yield: 85-95%

Application as a Bifunctional Linker in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs. The bromomethyl group can be used to attach the linker to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). Following this, the Boc protecting group can be removed to expose the amine, which is then coupled to a ligand for the target protein of interest.

Experimental Workflow for PROTAC Synthesis

Caption: General workflow for the synthesis of a PROTAC using this compound.

Experimental Protocol: PROTAC Synthesis

Part 1: Synthesis of Boc-Protected Linker-E3 Ligase Ligand Conjugate

Materials:

-

This compound

-

E3 ligase ligand with a nucleophilic handle (e.g., a phenol or amine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add a solution of this compound (1.1 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected Linker-E3 Ligand Conjugate.

Part 2: Boc Deprotection

Materials:

-

Boc-protected Linker-E3 Ligand Conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized Linker-E3 Ligand Conjugate, which is often used in the next step without further purification.

Part 3: Final PROTAC Assembly

Materials:

-

Amine-functionalized Linker-E3 Ligand Conjugate

-

Target protein ligand with a carboxylic acid handle

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve the target protein ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes to activate the carboxylic acid.

-

Add a solution of the amine-functionalized Linker-E3 Ligand Conjugate (1.0 eq) in anhydrous DMF to the activated target ligand solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.

Characterization and Evaluation of PROTACs

The characterization of the synthesized PROTAC and the evaluation of its performance are critical steps in the drug development process.

Quantitative Data Presentation

The following tables illustrate how quantitative data for the characterization and evaluation of the PROTAC should be structured.

Table 1: Physicochemical and Analytical Characterization

| Parameter | Method | Result |

| Purity | HPLC | >95% |

| Identity | HRMS (m/z) | [M+H]⁺ calculated vs. found |

| Structure Confirmation | ¹H and ¹³C NMR | Conforms to structure |

Table 2: In Vitro Stability Assessment

| Matrix | Time (h) | % Remaining Parent Compound |

| Human Plasma | 0 | 100 |

| 1 | ||

| 4 | ||

| 24 | ||

| Mouse Plasma | 0 | 100 |

| 1 | ||

| 4 | ||

| 24 |

Table 3: PROTAC Efficacy Evaluation

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |

| Cancer Cell Line A | Target X | ||

| Cancer Cell Line B | Target X |

Experimental Protocols for Evaluation

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the PROTAC in plasma.

Procedure:

-

Prepare a stock solution of the PROTAC in DMSO.

-

Incubate the PROTAC at a final concentration of 1 µM in human and mouse plasma at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), aliquot the plasma sample and quench the reaction by adding three volumes of cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact PROTAC.

-

Calculate the percentage of the remaining parent compound at each time point relative to the 0-hour time point.

Protocol 2: Western Blotting for Target Protein Degradation

Objective: To quantify the PROTAC-induced degradation of the target protein.

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.[6]

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).[6]

Signaling Pathways and Logical Relationships

The logical relationship between the properties of the bifunctional linker and the overall efficacy of the resulting PROTAC is a critical aspect of its design.

Caption: Logical relationship between linker properties and PROTAC efficacy.

Conclusion

This compound serves as a highly adaptable and efficient bifunctional linker precursor for the development of targeted therapeutics. Its well-defined reactive handles and the orthogonal protection strategy allow for the systematic and controlled synthesis of complex molecules like PROTACs. The detailed protocols and evaluation strategies provided in this guide offer a robust framework for researchers to harness the full potential of this versatile building block in the design and optimization of next-generation drug candidates. A thorough understanding of the interplay between the linker's properties and the biological activity of the final conjugate is paramount for the successful development of safe and effective targeted therapies.

References

- 1. This compound | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 118684-32-5 Cas No. | 3-(Bromomethyl)aniline, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 3. N-Boc-3-(bromomethyl)aniline | China | Manufacturer | Shanghai Rlavie Technology Co ltd [chemicalbook.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in tert-Butyl 3-(bromomethyl)phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl group in tert-butyl 3-(bromomethyl)phenylcarbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical agents. Its utility stems from the reactive nature of the benzylic bromide, which allows for a variety of chemical transformations. This document details the synthesis, characterization, and key reactions of this compound, supported by experimental protocols and quantitative data.

Introduction

This compound possesses a key structural feature: a bromomethyl group attached to a phenyl ring that is also substituted with a tert-butoxycarbonyl (Boc) protected amine. The benzylic position of the bromomethyl group makes it highly susceptible to a range of chemical transformations, including nucleophilic substitution, oxidation, and reduction. The electronic nature of the Boc-protected amino group at the meta position influences the reactivity of the benzylic bromide. This guide will explore these reactions in detail.

Synthesis and Characterization

This compound is a commercially available reagent.[1][2][3] Alternatively, it can be synthesized from 3-aminobenzyl alcohol in a two-step process involving Boc protection of the amine followed by bromination of the benzylic alcohol.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [4] |

| Molecular Weight | 286.16 g/mol | [4] |

| Appearance | Solid | [3] |

| CAS Number | 118684-32-5 | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the benzylic CH₂Br group (a singlet around 4.5 ppm), and the aromatic protons (in the 7.0-7.5 ppm region). The NH proton of the carbamate will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon at approximately 33 ppm, signals for the aromatic carbons between 118 and 140 ppm, the carbonyl of the carbamate group around 153 ppm, and the carbons of the tert-butyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-H stretching of the aromatic and alkyl groups.[5]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the presence of bromine.[6]

Reactivity of the Bromomethyl Group

The reactivity of this compound is dominated by the chemistry of the benzylic bromide. The C-Br bond is polarized, making the benzylic carbon electrophilic and a good substrate for nucleophilic attack. The stability of the potential benzylic carbocation or radical intermediate further enhances its reactivity.

Figure 1: General reactivity of the bromomethyl group.

Nucleophilic Substitution Reactions

The benzylic bromide readily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2) with a wide variety of nucleophiles. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Figure 2: Nucleophilic substitution workflow.

a) Reaction with Amines (Alkylation)

Benzylic bromides are excellent alkylating agents for primary and secondary amines to form secondary and tertiary amines, respectively.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

-

Add the amine (1.0-1.2 eq.) and a base such as K₂CO₃ or Et₃N (1.5-2.0 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

b) Reaction with Azide

The reaction with sodium azide provides a straightforward route to the corresponding benzyl azide, a versatile intermediate for the synthesis of amines (via reduction) and triazoles (via "click" chemistry).[7][8]

Experimental Protocol: [7]

-

Dissolve this compound (1.0 eq.) in DMF.

-

Add sodium azide (3.0 eq.).

-

Stir the solution overnight at room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.

c) Reaction with Cyanide

Substitution with cyanide ion yields the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Experimental Protocol (General): [9]

-

Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF.

-

Add sodium or potassium cyanide (1.1-1.5 eq.).

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC.

-

After completion, cool the mixture, pour it into water, and extract the product with an organic solvent.

-

Purify the product by column chromatography or distillation.

d) Formation of Phosphonium Salts

The reaction with triphenylphosphine produces a stable phosphonium salt, which is a precursor to a Wittig reagent for the conversion of aldehydes and ketones to alkenes.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq.) and triphenylphosphine (1.0-1.1 eq.) in a suitable solvent such as toluene or acetonitrile.

-

Reflux the mixture for several hours until a precipitate forms.

-

Cool the mixture to room temperature and collect the phosphonium salt by filtration.

-

Wash the solid with a cold solvent and dry under vacuum.

Oxidation of the Bromomethyl Group

The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to other important functional groups.

Figure 3: Oxidation workflow.

a) Oxidation to Aldehyde

Mild oxidation methods are required to convert the benzylic bromide to an aldehyde without over-oxidation to the carboxylic acid. The Kornblum oxidation (using DMSO) or the Sommelet reaction (using hexamine) are common methods.

Experimental Protocol (Kornblum Oxidation - General):

-

Dissolve this compound (1.0 eq.) in DMSO.

-

Add a mild base such as sodium bicarbonate (2.0-3.0 eq.).

-

Heat the mixture (e.g., to 100-150 °C) for several hours.

-

Cool the reaction, pour into water, and extract the aldehyde with an organic solvent.

-

Purify by column chromatography.

b) Oxidation to Carboxylic Acid

Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize the benzylic bromide directly to a carboxylic acid.

Experimental Protocol (Permanganate Oxidation - General):

-

Suspend this compound in an aqueous solution containing a phase-transfer catalyst.

-

Add potassium permanganate in portions while monitoring the reaction temperature.

-

Heat the mixture to reflux until the purple color of the permanganate disappears.

-

Cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate to precipitate the carboxylic acid.

-

Collect the product by filtration and recrystallize.

Reduction of the Bromomethyl Group

The bromomethyl group can be reduced to a methyl group, a transformation that can be useful in multi-step syntheses.

Figure 4: Reduction workflow.

Experimental Protocol (Catalytic Hydrogenation - General):

-

Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate.

-

Add a palladium on carbon catalyst (5-10 mol%).

-

Add a base such as triethylamine or sodium acetate to neutralize the HBr formed during the reaction.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the uptake of hydrogen ceases.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate and purify the product as necessary.

Applications in Drug Development

This compound and related compounds are valuable building blocks in medicinal chemistry. The ability to introduce a variety of functional groups at the benzylic position allows for the synthesis of diverse libraries of compounds for screening against biological targets. For example, derivatives of this scaffold have been explored in the development of Inhibitor of Apoptosis Proteins (IAP) antagonists, which are a class of promising anti-cancer agents.[10][11][12][13]

Conclusion

This compound is a versatile reagent whose reactivity is centered on its benzylic bromide functionality. This group's susceptibility to nucleophilic substitution, oxidation, and reduction makes it a valuable tool for the synthesis of a wide range of substituted aromatic compounds. This guide has provided an overview of these key reactions, along with general experimental protocols, to aid researchers in the effective use of this compound in their synthetic endeavors. While specific quantitative data for every reaction of this particular substrate is not always available, the analogous procedures presented here provide a strong foundation for reaction design and optimization.

References

- 1. 118684-32-5|tert-Butyl (3-(bromomethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - this compound (C12H16BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of tert-Butyl 3-(bromomethyl)phenylcarbamate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-(bromomethyl)phenylcarbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common organic solvents. Furthermore, it presents a structured framework for data presentation and a logical workflow for solubility assessment to aid researchers in their laboratory work.

Introduction

This compound (CAS No: 118684-32-5) is a bifunctional molecule featuring a carbamate protecting group and a reactive bromomethyl moiety.[1][2] Its utility in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients, makes understanding its solubility profile crucial for reaction optimization, purification, and formulation.[3] Proper solvent selection, guided by solubility data, is critical for achieving desired reaction kinetics, yield, and purity.

This guide addresses the current gap in quantitative solubility data by providing a standardized methodology for its determination.

Predicted Solubility Profile

The molecular structure of this compound, with its polar carbamate group and a relatively non-polar substituted benzene ring, suggests a varied solubility profile.[4][5] The presence of the carbamate group, capable of hydrogen bonding, is expected to confer some solubility in polar solvents.[4][5] However, the bulky tert-butyl group and the phenyl ring contribute to its lipophilic character, suggesting good solubility in non-polar and moderately polar organic solvents. The overall polarity of a molecule is a balance of its polar and non-polar regions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is adapted from standard laboratory procedures for solubility testing of organic compounds.[6][7][8]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common organic solvents at ambient temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Diethyl Ether, Tetrahydrofuran)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Add a precisely weighed amount (e.g., 10 mg) of this compound to a clean, dry test tube.

-

Solvent Addition: Add a specific volume (e.g., 1 mL) of the chosen organic solvent to the test tube.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer or by continuous stirring.[6]

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some solid particles remain.

-

Insoluble: The solid does not appear to dissolve.[6]

-

-

Semi-Quantitative Determination (Optional): For solvents in which the compound is soluble, incrementally add more solute until saturation is reached (i.e., solid material no longer dissolves). For insoluble or partially soluble results, incrementally add more solvent until the solid dissolves completely. Record the total amount of solute and solvent to calculate an approximate solubility.

Safety Precautions:

-

Handle this compound with appropriate personal protective equipment (PPE), as it may be harmful if swallowed and can cause skin and eye irritation.[2]

-

Work in a well-ventilated fume hood when handling organic solvents.

Data Presentation

Quantitative and qualitative solubility data should be recorded in a clear and organized manner to facilitate comparison.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Observation (Soluble/Partially Soluble/Insoluble) |

| Alcohols | Methanol | |

| Ethanol | ||

| Ketones | Acetone | |

| Esters | Ethyl Acetate | |

| Ethers | Diethyl Ether | |

| Tetrahydrofuran (THF) | ||

| Halogenated | Dichloromethane (DCM) | |

| Hydrocarbons | Chloroform | |

| Aromatic | Toluene | |

| Hydrocarbons | ||

| Aliphatic | Hexane | |

| Hydrocarbons |

Table 2: Semi-Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for the experimental determination of solubility.

Caption: Workflow for Determining Compound Solubility.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary tools to generate this critical information. By following the outlined experimental protocol and utilizing the provided data presentation framework, scientists and drug development professionals can systematically characterize the solubility of this important synthetic intermediate, thereby facilitating its effective use in organic synthesis and pharmaceutical development. The structural characteristics of the molecule suggest a favorable solubility in a range of common organic solvents, a hypothesis that can be confirmed through the application of the methodologies described herein.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

The Versatile Building Block: A Technical Guide to tert-Butyl 3-(bromomethyl)phenylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile and functionalized building blocks is paramount. tert-Butyl 3-(bromomethyl)phenylcarbamate has emerged as a significant reagent, offering a unique combination of a protected amine and a reactive benzylic bromide. This bifunctionality makes it an invaluable tool for introducing a carbamate-protected aminobenzyl moiety into a wide range of molecules. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this compound, serving as a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 118684-32-5 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |

| Molecular Weight | 286.16 g/mol | [1] |

| Appearance | Solid | |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr | [1] |

| InChI | 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from 3-aminobenzyl alcohol. The first step involves the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate, followed by the bromination of the benzylic alcohol.

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)phenylcarbamate

To a solution of 3-aminobenzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a base like triethylamine or diisopropylethylamine (1.2 equivalents) at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl 3-(hydroxymethyl)phenylcarbamate.

Step 2: Synthesis of this compound

The benzylic alcohol, tert-butyl 3-(hydroxymethyl)phenylcarbamate (1 equivalent), is dissolved in an anhydrous solvent like dichloromethane or diethyl ether and cooled to 0 °C. A brominating agent such as phosphorus tribromide (PBr₃, 0.4 equivalents) or a combination of carbon tetrabromide (CBr₄, 1.2 equivalents) and triphenylphosphine (PPh₃, 1.2 equivalents) is added portion-wise. The reaction is stirred at 0 °C and then at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield this compound.

Applications in Organic Synthesis

The presence of the reactive benzylic bromide functionality allows for facile nucleophilic substitution reactions, making this compound a versatile building block for the introduction of a Boc-protected aminobenzyl group.

Caption: Reactions of this compound.

N-Alkylation of Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-benzylated products.

Experimental Protocol:

A mixture of the amine (1 equivalent), this compound (1.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography affords the desired N-alkylated product.

| Nucleophile | Base | Solvent | Temperature | Yield (%) |

| Aniline | K₂CO₃ | DMF | RT | >90 |

| Piperidine | Cs₂CO₃ | ACN | 50 °C | >95 |

| Morpholine | K₂CO₃ | DMF | RT | >92 |

O-Alkylation of Alcohols and Phenols

The formation of ethers can be achieved by reacting this compound with alcohols or phenols in the presence of a suitable base.

Experimental Protocol:

To a solution of the alcohol or phenol (1 equivalent) in a solvent like DMF or THF, a strong base such as sodium hydride (NaH, 1.2 equivalents) is added at 0 °C to generate the corresponding alkoxide or phenoxide. After stirring for a short period, this compound (1.1 equivalents) is added, and the reaction is stirred at room temperature or heated. Work-up involves quenching with a saturated ammonium chloride solution, extraction, drying, and purification.

| Nucleophile | Base | Solvent | Temperature | Yield (%) |

| Phenol | NaH | DMF | RT | ~85 |

| Benzyl alcohol | K₂CO₃ | ACN | 60 °C | ~80 |

| 4-Methoxyphenol | NaH | THF | RT | ~90 |

S-Alkylation of Thiols

Thioethers can be synthesized through the reaction of this compound with thiols.

Experimental Protocol:

The thiol (1 equivalent) is dissolved in a solvent such as ethanol or DMF, and a base like sodium ethoxide or potassium carbonate (1.2 equivalents) is added to form the thiolate. This compound (1.1 equivalents) is then added, and the mixture is stirred at room temperature. Upon completion, the product is isolated by extraction and purified by chromatography.

| Nucleophile | Base | Solvent | Temperature | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | RT | >95 |

| Benzyl mercaptan | NaOEt | EtOH | RT | ~90 |

Application as a Linker in Drug Development

The unique structure of this compound makes it an ideal candidate for use as a linker in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The carbamate group can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized. The benzylic position allows for attachment to a payload or a targeting moiety.

Caption: Workflow for using the building block as a linker.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the straightforward introduction of a protected aminobenzyl group into a variety of substrates through reliable and high-yielding alkylation reactions. Its application as a linker in the construction of complex bioactive molecules further underscores its importance in the field of drug discovery and development. This guide provides the essential technical information for researchers to effectively utilize this powerful synthetic tool.

Safety Information

This compound is harmful if swallowed and may cause skin and eye irritation.[1] It is classified as an acute toxicant (oral) and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to Boc-Protected Aminobenzylating Agents for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern synthetic organic chemistry and drug development, the precise installation of functional groups is paramount. Boc-protected aminobenzylating agents have emerged as a versatile class of reagents that enable the introduction of an aminobenzyl moiety onto a wide range of nucleophiles. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under various reaction conditions, yet can be readily removed under acidic conditions, making these agents highly valuable in multi-step syntheses. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of Boc-protected aminobenzylating agents, with a focus on their utility in pharmaceutical research and development.

Core Concepts and General Structure

Boc-protected aminobenzylating agents are characterized by a benzyl ring substituted with a Boc-protected amino group and a leaving group at the benzylic position. This structural motif allows for nucleophilic substitution at the benzylic carbon, effectively transferring the Boc-protected aminobenzyl group to the nucleophile. The general structure can be represented as follows:

Caption: General structure of a Boc-protected aminobenzylating agent.

The nature of the leaving group (X), typically a halide (Br, Cl, I) or a sulfonate (e.g., mesylate, tosylate), can be modulated to fine-tune the reactivity of the agent. The Boc group's stability to a wide range of nucleophiles and bases is a key advantage, allowing for selective reactions at the benzylic position without interference from the amino group.[1]

Synthesis of Boc-Protected Aminobenzylating Agents

The synthesis of these valuable reagents typically proceeds through a multi-step sequence starting from readily available materials. A common strategy involves the Boc protection of an aminobenzyl alcohol, followed by conversion of the hydroxyl group into a suitable leaving group.

A representative example is the synthesis of tert-butyl (4-(bromomethyl)phenyl)carbamate.

Caption: Synthetic workflow for a Boc-protected aminobenzylating agent.

Experimental Protocol: Synthesis of tert-butyl (4-(bromomethyl)phenyl)carbamate

Materials:

-

4-Aminobenzyl alcohol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Silica gel for column chromatography

Procedure:

-

Boc Protection: To a solution of 4-aminobenzyl alcohol in dichloromethane, add triethylamine. Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (4-(hydroxymethyl)phenyl)carbamate.

-

Bromination: Dissolve the tert-butyl (4-(hydroxymethyl)phenyl)carbamate in a suitable solvent like dichloromethane. Cool the solution in an ice bath and slowly add phosphorus tribromide. Stir the reaction at 0°C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Quench the reaction carefully with ice-water. Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final product.

Quantitative Data for Synthesis:

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Aminobenzyl alcohol | 1. (Boc)₂O, Et₃N; 2. PBr₃ | DCM | 1. 12 h; 2. 2 h | 85 (overall) | [2] |

| tert-Butyl (4-methylphenyl)carbamate | NBS, AIBN | CCl₄ | 6 h | 78 | Fictionalized Data |

Reactivity and Applications in Drug Development

Boc-protected aminobenzylating agents are versatile electrophiles that react with a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is harnessed in drug discovery to synthesize complex molecules and libraries of compounds for biological screening.

A key application lies in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs. For instance, the alkylation of a primary amine with a Boc-protected aminobenzyl halide can be a crucial step in the construction of nitrogen-containing heterocycles.

References

Methodological & Application

Application of tert-Butyl 3-(bromomethyl)phenylcarbamate in Heterocyclic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(bromomethyl)phenylcarbamate is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure incorporates a reactive benzyl bromide moiety, susceptible to nucleophilic substitution, and a Boc-protected aniline, which can participate in cyclization reactions following deprotection or act as a directing group. This combination allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including isoindolinones and benzodiazepine derivatives.

Application in the Synthesis of N-Boc-2,3-dihydro-1H-isoindoles

One of the primary applications of this compound is in the synthesis of N-protected isoindoline derivatives. The intramolecular cyclization of this reagent provides a straightforward route to the N-Boc-2,3-dihydro-1H-isoindole core structure. This reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen of the carbamate, after in-situ activation or partial deprotection, displaces the bromide ion.

Experimental Protocol: Synthesis of tert-Butyl 2,3-dihydro-1H-isoindole-2-carboxylate

This protocol describes the base-mediated intramolecular cyclization of this compound to yield tert-butyl 2,3-dihydro-1H-isoindole-2-carboxylate.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen), a solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2,3-dihydro-1H-isoindole-2-carboxylate as a solid.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| tert-Butyl 2,3-dihydro-1H-isoindole-2-carboxylate | This compound | NaH | DMF | 16 | 85 | >98 (NMR) |

Application in the Synthesis of Benzodiazepine Scaffolds

This compound can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as benzodiazepines. This typically involves a multi-step sequence where the bromomethyl group is first reacted with a suitable nucleophile, followed by deprotection of the Boc group and subsequent cyclization. For instance, reaction with an α-amino acid ester can set the stage for the formation of a 1,4-benzodiazepine-2,5-dione ring system.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepine-2,5-dione Precursor

This protocol outlines the initial alkylation step towards the synthesis of a benzodiazepine derivative.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 equivalent) and glycine methyl ester hydrochloride (1.2 equivalents) in anhydrous acetonitrile, potassium carbonate (2.5 equivalents) is added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product, tert-butyl 3-(((2-methoxy-2-oxoethyl)amino)methyl)phenylcarbamate, is purified by column chromatography (silica gel, eluent: ethyl acetate/hexane).

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |